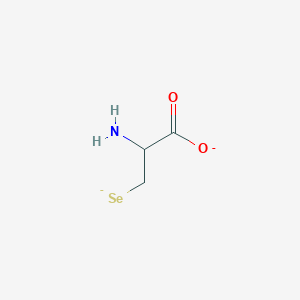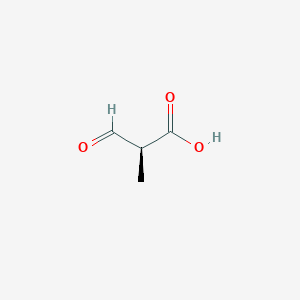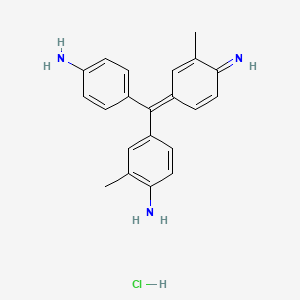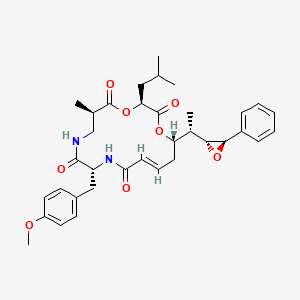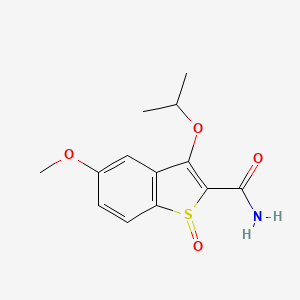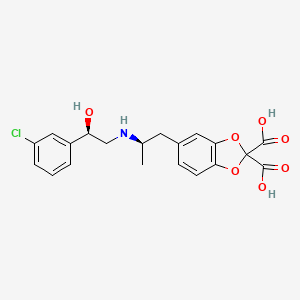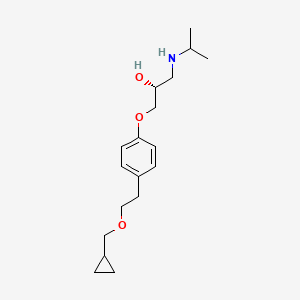
(R)-betaxolol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-betaxolol is the (R)-enantiomer of betaxolol. It is an enantiomer of a (S)-betaxolol.
Applications De Recherche Scientifique
Vasorelaxant Effects
(R)-betaxolol demonstrates vasorelaxant effects on bovine retinal vessels. It's known to dilate precontracted retinal and posterior ciliary arteries in vitro, suggesting a potential role in conditions that affect retinal vascular health (Kulkarni & Desantis, 2001).
Neuroprotective Properties
Studies have shown that (R)-betaxolol has neuroprotective properties, particularly in the retina. It can counteract the detrimental effects caused by ischemia/reperfusion or NMDA-induced insults to the retina, potentially linked to its calcium channel blocking properties (Osborne et al., 1999).
Influence on Ionic Currents and Membrane Conductance
Betaxolol has been found to suppress ionic currents in retinal ganglion cells. This suppression of ion channels and reduction in calcium signaling may underlie its neuroprotective effects, contributing to ganglion cell survival following ischemic insult or retinal disease (Hirooka et al., 2000).
Interaction with Sodium Channels
Betaxolol interacts directly with voltage-sensitive sodium channels in rat cerebrocortical synaptosomes. This interaction might play a role in its neuroprotective action in paradigms of excitotoxicity/ischaemia and in its therapeutic effect in glaucoma (Chidlow et al., 2000).
Effects on Ocular Blood Flow and Visual Fields
Betaxolol has been shown to improve ocular hemodynamics by lowering the resistivity index of the ophthalmic artery. This effect results in an improvement in visual fields in patients with normotension glaucoma, suggesting its utility in managing this condition (Turaçli et al., 1998).
Anxiety Disorders
In addition to its ocular applications, betaxolol has shown therapeutic effects on persistent anxiety in anxiety disorders. This is notable as it is a long-acting β-adrenergic blocker that enters the central nervous system (Swartz, 1998).
Influence on Electroretinography
Betaxolol has effects on electroretinography (ERG) in the perfused cat eye, suggesting that its calcium-channel blocking mechanism could be beneficial for ocular blood flow and retinal electrical activity in response to light (Uji et al., 2004).
Protective Effects Against Ischemic Injury
Betaxolol shows protective effects against ischemic injury in the rat retina, further highlighting its potential as a neuroprotective agent for retinal cell damage induced by ischemic injury (Cheon et al., 2002).
Propriétés
Numéro CAS |
91878-53-4 |
|---|---|
Nom du produit |
(R)-betaxolol |
Formule moléculaire |
C18H29NO3 |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
(2R)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C18H29NO3/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3/t17-/m1/s1 |
Clé InChI |
NWIUTZDMDHAVTP-QGZVFWFLSA-N |
SMILES isomérique |
CC(C)NC[C@H](COC1=CC=C(C=C1)CCOCC2CC2)O |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O |
SMILES canonique |
CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



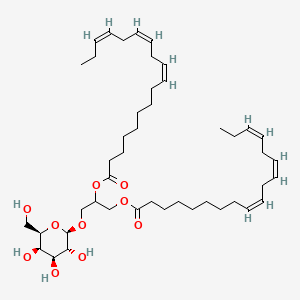
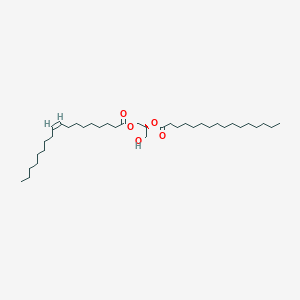
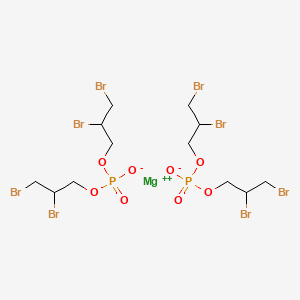
![(1-{[(1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl)sulfanyl]methyl}cyclopropyl)acetic acid](/img/structure/B1233629.png)
![1-methyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-1H-indazole-3-carboxamide](/img/structure/B1233632.png)
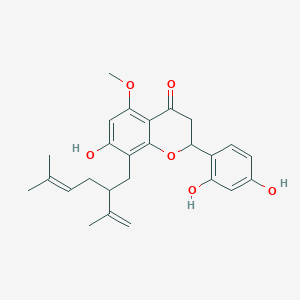
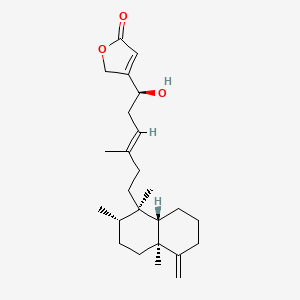
![1-[(E)-(2-phenylmethoxyphenyl)methylideneamino]tetrazol-5-amine](/img/structure/B1233637.png)
